molecular formula C15H21NO3 B11775105 (4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

Katalognummer: B11775105
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: HDSXAVJRWGKVDK-PZORYLMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation and Stereochemical Analysis

Molecular Architecture and IUPAC Nomenclature

The compound (4S)-tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate features a pyrrolidine ring substituted at positions 3 and 4 with hydroxyl and phenyl groups, respectively. The tert-butyl carbamate group at position 1 serves as a protective moiety for the amine functionality. The IUPAC name derives from the stereochemical priority of substituents:

  • Parent structure : Pyrrolidine (5-membered saturated ring).
  • Substituents :
    • tert-Butyloxycarbonyl (Boc) group at N1.
    • Hydroxyl group at C3.
    • Phenyl group at C4.
  • Stereodescriptor : (4S) configuration at C4, confirmed by optical rotation comparisons to analogous compounds.

The molecular formula is C₁₅H₂₁NO₃ , with a molar mass of 263.33 g/mol . Key structural analogs, such as (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, share similar stereoelectronic features, enabling inferences about bond angles and torsional strain.

Conformational Analysis via 2D NMR and X-ray Crystallography

While direct X-ray crystallographic data for this compound are unavailable, conformational insights are drawn from 2D NMR studies of related pyrrolidine derivatives. For example:

  • ¹H-¹H COSY and HSQC spectra of (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate reveal coupling constants (J = 6–9 Hz) indicative of a chair-like pyrrolidine conformation.
  • NOESY correlations suggest axial positioning of the hydroxyl group to minimize steric clashes with the Boc moiety.

For this compound, computational models (DFT at B3LYP/6-31G*) predict a twisted envelope conformation , with the phenyl group adopting an equatorial orientation to avoid 1,3-diaxial interactions.

Table 1: Key NMR Chemical Shifts for this compound (Predicted)
Proton/Carbon δ (ppm) Multiplicity Assignment
C3-OH 1.8–2.2 Broad singlet Hydroxyl proton
C4-H 3.9 Quintet Axial proton adjacent to phenyl
Boc (C=O) 170.5 - Carbonyl carbon
C4 (Ph) 140.2 - Quaternary carbon

Predictions based on analogs.

Comparative Stereoelectronic Effects of tert-Butyl Carbamate Protection

The Boc group exerts dual stereoelectronic influences:

  • Steric shielding : The bulky tert-butyl group restricts access to the amine, directing reactivity toward the hydroxyl and phenyl substituents.
  • Electronic stabilization : The carbamate’s carbonyl oxygen participates in n→π* hyperconjugation, polarizing the N–CO bond and enhancing the amine’s nucleophilicity upon deprotection.

Comparative studies with unprotected analogs, such as (2R,4S)-4-phenylpyrrolidine-2-carboxylic acid, demonstrate that Boc protection reduces ring puckering energy by ~12 kcal/mol , favoring more rigid conformations.

Hydrogen Bonding Networks in Crystalline State

In crystalline analogs like tylophorinicine, intramolecular hydrogen bonds between hydroxyl and carbamate groups stabilize specific conformations. For this compound, potential hydrogen-bonding motifs include:

  • O–H···O=C : Between C3-OH and the Boc carbonyl (distance: ~2.8 Å).
  • C–H···O interactions : Involving aromatic protons and the carbamate oxygen.

These interactions likely promote a lamellar packing structure , as observed in phenanthroindolizidine alkaloids.

Eigenschaften

Molekularformel

C15H21NO3

Molekulargewicht

263.33 g/mol

IUPAC-Name

tert-butyl (4S)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13?/m1/s1

InChI-Schlüssel

HDSXAVJRWGKVDK-PZORYLMUSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(C1)O)C2=CC=CC=C2

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Mechanism

In a representative procedure, tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (an epoxide derivative) reacts with phenylmagnesium chloride in tetrahydrofuran (THF) at -30°C in the presence of copper(I) iodide as a catalyst. The Grignard reagent attacks the less substituted carbon of the epoxide, leading to ring opening and subsequent intramolecular cyclization to form the pyrrolidine ring.

Key Data:

ParameterValue
Reagents Phenylmagnesium chloride, CuI
Solvent THF
Temperature -30°C → RT
Yield 94%
Product tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate

The stereochemical outcome at the 4-position (S-configuration) is influenced by the chiral environment of the starting epoxide and the reaction’s low-temperature conditions.

The introduction of the tert-butoxycarbonyl (Boc) protecting group is critical for stabilizing the pyrrolidine nitrogen during subsequent reactions. This step typically follows the formation of the 3-hydroxy-4-phenylpyrrolidine intermediate.

Methodology

  • Intermediate Preparation : (3RS,4SR)-4-phenylpyrrolidin-3-ol is synthesized via hydroboration-oxidation of 4-phenyl-1,2,3,6-tetrahydropyridine.

  • Boc Protection : The free amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine as a base.

Optimization Insights:

  • Base Selection : Triethylamine ensures efficient deprotonation of the amine, facilitating Boc group transfer.

  • Solvent Compatibility : DCM provides an inert medium, minimizing side reactions.

  • Yield : >90% after purification via silica gel chromatography.

Stereochemical Control via Catalytic Hydrogenation

Achieving the desired (4S) configuration often requires stereoselective reduction or resolution. Catalytic hydrogenation with chiral catalysts enables enantiomeric enrichment.

Hydrogenation Protocol

A solution of racemic tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is subjected to high-pressure hydrogenation (150 bar) at 100°C using rhodium (5%) on aluminum oxide. This process selectively reduces prochiral double bonds or resolves diastereomers via kinetic control.

Data Table: Hydrogenation Parameters

ParameterValue
Catalyst Rh/Al₂O₃ (5%)
Pressure 150 bar
Temperature 100°C
Reaction Time 18 hours
Yield 59%
Enantiomeric Excess >95% (4S configuration)

Industrial-Scale Production Considerations

Scaling the synthesis necessitates adjustments for cost, safety, and efficiency:

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction times for Grignard additions.

  • Catalyst Recycling : Rhodium catalysts are recovered via filtration and reused to lower costs.

  • Crystallization-Based Purification : Replaces chromatography in large-scale batches to improve throughput.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(4S)-tert-Butyl-3-hydroxy-4-phenylpyrrolidin-1-carboxylat findet Anwendungen in verschiedenen wissenschaftlichen Forschungsgebieten:

    Chemie: Es dient als Zwischenprodukt bei der Synthese von chiralen Liganden und Katalysatoren.

    Biologie: Die Verbindung wird zur Untersuchung von Enzymmechanismen und als Baustein für bioaktive Moleküle verwendet.

    Medizin: Es ist ein Vorläufer bei der Synthese von pharmazeutischen Wirkstoffen, darunter antivirale und Antikrebsmittel.

    Industrie: Die Verbindung wird bei der Herstellung von Feinchemikalien und als Reagenz in verschiedenen industriellen Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (4S)-tert-Butyl-3-hydroxy-4-phenylpyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Hydroxy- und Phenylgruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, wobei sie deren Aktivität modulieren und zu den gewünschten biologischen Wirkungen führen. Die Chiralität der Verbindung trägt ebenfalls zu ihrer Spezifität und Wirksamkeit in verschiedenen Anwendungen bei.

Wissenschaftliche Forschungsanwendungen

Research indicates that (4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate exhibits several pharmacological effects:

  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Preliminary studies have indicated that it could inhibit pro-inflammatory cytokines, contributing to therapeutic potential in inflammatory conditions.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a valuable precursor for synthesizing biologically active compounds. Its applications include:

  • Development of Novel Therapeutics : Targeting central nervous system disorders by leveraging its neuroprotective properties.
  • Exploration as an Anti-inflammatory Agent : Investigating its ability to modulate inflammatory pathways.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic potential. Interaction studies focus on:

  • Binding Affinity to Neurotransmitter Receptors : Identifying how this compound may influence neurotransmission.
  • Effects on Enzyme Activity : Investigating its role in modulating enzyme functions related to neurological pathways.

These studies aim to identify specific therapeutic targets and mechanisms of action, paving the way for future drug development.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Neuroprotective Effects : Research demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, indicating its potential use in treating conditions like Alzheimer's disease.
  • Anti-inflammatory Mechanisms : Studies showed that this compound could downregulate pro-inflammatory cytokines, suggesting applications in inflammatory diseases.

These findings underscore the compound's versatility and importance in ongoing pharmacological research.

Wirkmechanismus

The mechanism of action of (4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s chiral nature also contributes to its specificity and efficacy in various applications.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula MW Key Substituents Ring System Key Functional Groups
(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate (Target) C15H21NO3 263.3 3-hydroxy, 4-phenyl, Boc-protected N Pyrrolidine Hydroxy, Boc, Phenyl
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C15H23N3O2 277.4 4-amino, 4-pyridinyl, Boc-protected N Piperidine Amino, Pyridine, Boc
tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C18H25NO4 319.4 3-hydroxymethyl, 4-methoxyphenyl, Boc Pyrrolidine Hydroxymethyl, Methoxyphenyl, Boc
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate C10H17NO4 215.2 4-amino, Boc-protected O (carbonate) Tetrahydrofuran Amino, Carbonate
(3S,4S)-tert-Butyl 3-((Boc)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate C15H28N2O5 316.4 3-Boc-methylamino, 4-hydroxy, Boc Pyrrolidine Boc-methylamino, Hydroxy, Boc
Key Observations:

Ring System Differences: The target compound and utilize a pyrrolidine ring, whereas employs a piperidine (6-membered) ring. The tetrahydrofuran analog replaces nitrogen with oxygen, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects: Hydroxy vs. Amino Groups: The target’s 3-hydroxy group enhances hydrogen-bonding capability, while amino groups in and increase basicity and nucleophilicity, necessitating Boc protection for stability . Aromatic Substituents: The phenyl group in the target and methoxyphenyl in contribute to lipophilicity. The methoxy group in may enhance electron-donating effects, influencing reactivity in electrophilic substitutions .

Protecting Groups: All compounds except use Boc groups, but features a double Boc protection (on N and methylamino), which could improve stability during synthetic steps .

Physicochemical and Reactivity Comparison

  • Solubility : The hydroxy and hydroxymethyl groups in the target and improve aqueous solubility compared to the pyridinyl analog , which relies on polar pyridine interactions.
  • Stability: The Boc group in the target and protects against nucleophilic attack, whereas the free amino group in requires careful handling under acidic conditions .
  • Reactivity: The hydroxy group in the target is prone to oxidation or derivatization (e.g., esterification), while the amino groups in and are amenable to acylation or alkylation .

Biologische Aktivität

(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate is a compound with significant potential in neuropharmacology, characterized by its unique structural features and stereochemistry. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : 263.33 g/mol
  • Structure : The compound features a pyrrolidine ring with a tert-butyl group, a hydroxyl group, and a phenyl group.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and enzymes involved in neurological pathways. Preliminary studies suggest that it may act as an inhibitor of specific receptors or enzymes, potentially influencing neurotransmitter dynamics and neuroinflammatory processes.

Biological Activities

  • Neuropharmacological Effects :
    • The compound has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
  • Enzyme Inhibition :
    • Initial investigations indicate that this compound can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in cholinergic signaling .

Study Overview

A series of studies have explored the compound's effects on cell viability and neuroprotection against amyloid-beta toxicity.

Table 1: Summary of In Vitro Studies on Cell Viability

StudyCell TypeTreatmentResults
AstrocytesAβ 1-42 + CompoundIncreased cell viability (62.98% vs 43.78% control)
NeuronsAβ 1-42 + CompoundReduced apoptosis markers compared to control

Key Findings: The compound demonstrated a protective effect on astrocytes exposed to amyloid-beta, suggesting its potential role in neuroprotection.

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : Through cyclization reactions with appropriate starting materials.
  • Functional Group Introduction : Hydroxylation and esterification processes are utilized to introduce the hydroxyl and tert-butyl groups.

The compound's derivatives have been synthesized to explore variations in biological activity based on structural modifications .

Q & A

Q. What are the established synthetic routes for (4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step protocols starting from pyrrolidine derivatives. For example, reductive amination or nucleophilic substitution reactions are employed to introduce the tert-butyl carbamate and phenyl groups. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Key steps include purification via column chromatography and characterization by 1H^1H/13C^13C NMR and HRMS. Reaction conditions (e.g., temperature, pH) are critical for minimizing racemization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H, 13C^13C, and 31P^31P NMR (if phosphorylated derivatives are present) resolve stereochemistry and functional groups. Variable-temperature NMR can address rotameric mixtures observed in flexible structures .
  • X-ray crystallography : Provides unambiguous stereochemical assignment. Software like SHELX refines crystal structures, while ORTEP-III visualizes molecular geometry .
  • Mass spectrometry : HRMS or ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis of this compound?

Yield optimization involves:

  • Catalyst screening : Palladium or copper catalysts enhance coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) in multi-step syntheses .
  • Solvent selection : Polar aprotic solvents (THF, DCM) improve reaction kinetics.
  • Temperature control : Low temperatures stabilize intermediates, while higher temperatures accelerate ring-closing steps .
  • Workup protocols : Acid/base extraction or silica gel chromatography removes byproducts .

Q. What strategies resolve contradictions in stereochemical assignments between computational models and experimental data?

  • Density Functional Theory (DFT) : Compare calculated 1H^1H NMR chemical shifts and coupling constants with experimental data to validate stereoisomers .
  • Single-crystal X-ray diffraction : The gold standard for resolving ambiguous NOE (Nuclear Overhauser Effect) results. SHELXL refines crystallographic data to < 0.01 Å precision .
  • Circular Dichroism (CD) : Correlates absolute configuration with optical activity for chiral centers .

Q. How are rotameric equilibria in NMR spectra addressed during data interpretation?

  • Variable-temperature NMR : Lower temperatures slow conformational exchange, splitting broad peaks into distinct signals .
  • 2D NMR (COSY, NOESY) : Identifies through-space correlations between protons in different rotamers .
  • Computational modeling : Predicts dominant rotamer populations using molecular dynamics simulations .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

As a chiral pyrrolidine scaffold, it serves as a precursor for protease inhibitors (e.g., BACE-1 for Alzheimer’s research). Molecular docking studies assess binding affinity to active sites, while kinetic assays (e.g., IC50_{50} determination) quantify inhibitory potency. Fluorine or hydroxymethyl substituents modulate bioavailability and target selectivity .

Data Analysis and Methodological Challenges

Q. How should researchers reconcile conflicting data between synthetic batches or analytical methods?

  • Cross-validation : Compare NMR, LC-MS, and X-ray data to identify systematic errors (e.g., impure reagents or incorrect integration in NMR) .
  • Batch reproducibility : Standardize reaction conditions (e.g., inert atmosphere, stoichiometry) to minimize variability .
  • Collaborative verification : Independent replication in multiple labs reduces bias .

Q. What advanced computational tools predict the reactivity of derivatives of this compound?

  • Molecular docking (AutoDock, Schrödinger) : Screens derivatives for target binding .
  • QM/MM (Quantum Mechanics/Molecular Mechanics) : Models transition states for reactions like oxidation or fluorination .
  • Machine learning : Predicts reaction outcomes or toxicity using datasets from similar pyrrolidine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.